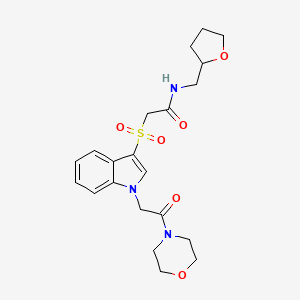
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O6S and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Muruganandam and Krishnakumar (2012) focused on the synthesis and characterization of a new Mannich base N-[morpholino(phenyl)methyl]acetamide and its metal complexes with cobalt(II), nickel(II), and copper(II) ions. These complexes were explored for their antimicrobial properties, demonstrating the utility of morpholino acetamide derivatives in the development of antimicrobial agents Muruganandam & Krishnakumar, 2012.
Antimicrobial and Antifungal Applications
D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species. This discovery highlights the potential of morpholino acetamide derivatives in treating fungal infections, showcasing their importance in medical research Bardiot et al., 2015.
Anticancer Evaluation
Research by Aysha Gaur et al. (2022) on novel indole-based sulfonohydrazide derivatives, including morpholine heterocyclic ring, for their anticancer activity against human breast cancer cells, signifies the compound's potential in cancer treatment. Specifically, their study identified derivatives that showed promising inhibition of cancer cell growth, indicating a significant pathway for developing cancer therapeutics Gaur et al., 2022.
Structural and Reactivity Studies
A study by Aleksei N. Galushchinskiy et al. (2017) on the crystal structures of (oxothiazolidin-2-ylidene)acetamides, including morpholine derivatives, provides insights into the structural aspects of these compounds. Such studies are crucial for understanding the chemical and physical properties that make these derivatives valuable in scientific research and potential pharmaceutical applications Galushchinskiy et al., 2017.
Chemical Development and Drug Synthesis
The development of vasopressin receptor 2 antagonists, as detailed by I. Hermecz et al. (2001), involves complex chemical synthesis processes where derivatives of morpholino acetamide play a crucial role. This research underscores the importance of such compounds in the development of new therapeutic drugs, showcasing their application in medicinal chemistry Hermecz et al., 2001.
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c25-20(22-12-16-4-3-9-30-16)15-31(27,28)19-13-24(18-6-2-1-5-17(18)19)14-21(26)23-7-10-29-11-8-23/h1-2,5-6,13,16H,3-4,7-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOYUDURUFNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)
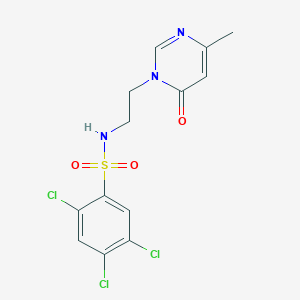


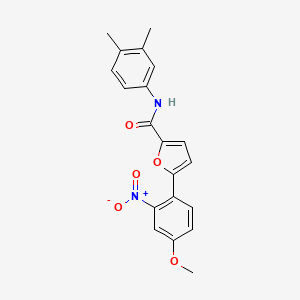

![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)
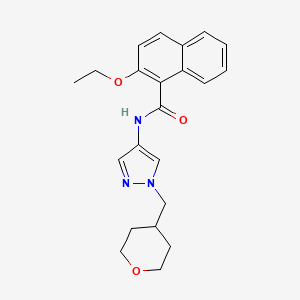
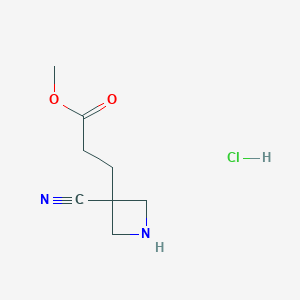
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2704929.png)
![N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2704930.png)
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704931.png)

![(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2704933.png)